molecular formula C5H3BF3KO2 B1370562 Potassium 5-formylfuran-2-yltrifluoroborate CAS No. 907604-62-0

Potassium 5-formylfuran-2-yltrifluoroborate

Cat. No.: B1370562
CAS No.: 907604-62-0
M. Wt: 201.98 g/mol
InChI Key: MFZQTPHWWAMAMF-UHFFFAOYSA-N
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Description

Potassium 5-formylfuran-2-yltrifluoroborate is an organoboron compound that belongs to the class of potassium trifluoroborates. It is a white crystalline powder that is soluble in polar solvents such as water and methanol. This compound is primarily used in organic synthesis and has applications in various fields including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 5-formylfuran-2-yltrifluoroborate typically involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates. These intermediates are prepared via the in situ reaction of n-butyllithium with dibromo- and diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride (KHF2) . The reaction conditions are generally mild and do not require the use of harsh reagents or extreme temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reactions, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium 5-formylfuran-2-yltrifluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: It can be reduced to form boronates.

    Substitution: It participates in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Nucleophiles: Such as amines and alcohols.

Major Products

The major products formed from these reactions include boronic acids, boronates, and various substituted derivatives. These products are valuable intermediates in organic synthesis and have applications in the development of pharmaceuticals and agrochemicals .

Scientific Research Applications

Potassium 5-formylfuran-2-yltrifluoroborate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

    Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: It is employed in the development of new drugs and therapeutic agents, particularly in the field of oncology.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of potassium 5-formylfuran-2-yltrifluoroborate involves its role as a boron-containing reagent in organic synthesis. The compound participates in transmetalation reactions, where it transfers its boron moiety to a metal catalyst, such as palladium, in the Suzuki-Miyaura coupling reaction . This process facilitates the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to potassium 5-formylfuran-2-yltrifluoroborate include:

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate

Uniqueness

This compound is unique due to its formyl group, which provides additional reactivity and versatility in organic synthesis. This functional group allows for further modifications and the formation of a wide range of derivatives, making it a valuable reagent in both academic and industrial research .

Properties

IUPAC Name

potassium;trifluoro-(5-formylfuran-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BF3O2.K/c7-6(8,9)5-2-1-4(3-10)11-5;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZQTPHWWAMAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(O1)C=O)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649120
Record name Potassium trifluoro(5-formylfuran-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907604-62-0
Record name Potassium trifluoro(5-formylfuran-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 907604-62-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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